1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 105438-45-7
VCID: VC4159913
InChI: InChI=1S/C10H10FN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3
SMILES: CC1=NN(C(=C1)N)C2=CC(=CC=C2)F
Molecular Formula: C10H10FN3
Molecular Weight: 191.209

1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 105438-45-7

Cat. No.: VC4159913

Molecular Formula: C10H10FN3

Molecular Weight: 191.209

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine - 105438-45-7

Specification

CAS No. 105438-45-7
Molecular Formula C10H10FN3
Molecular Weight 191.209
IUPAC Name 2-(3-fluorophenyl)-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C10H10FN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3
Standard InChI Key KXQWVDJDEROCEI-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)N)C2=CC(=CC=C2)F

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The pyrazole ring in 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine adopts a planar configuration, with the fluorine atom on the phenyl group inducing electronic effects that enhance the compound's polarity and potential for hydrogen bonding . The amine group at the 5-position contributes to its basicity, while the methyl group at the 3-position provides steric bulk, influencing its interaction with biological targets .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H10FN3\text{C}_{10}\text{H}_{10}\text{FN}_3
Molecular Weight191.20 g/mol
SMILES NotationCC1=NN(C(=C1)N)C2=CC(=CC=C2)F
InChIKeyFXBNPHUEALDMQY-UHFFFAOYSA-N

Crystallographic Insights

While crystallographic data for this specific compound is limited, analogous pyrazole derivatives exhibit bond lengths of approximately 1.38 Å for N–N in the pyrazole ring and 1.45 Å for C–F in the fluorophenyl group . These metrics suggest a stable aromatic system with moderate electronic perturbation from the fluorine substituent.

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves a cyclocondensation reaction between 3-fluorophenylhydrazine and β-ketonitriles or β-ketoesters. A modified procedure adapted from Ambeed achieves a 72% yield under the following conditions:

Table 2: Representative Synthesis Conditions

ParameterDetailsSource
Starting Materials3-Fluorophenylhydrazine, 3-Aminocrotononitrile
CatalystConcentrated HCl
Temperature100°C
Reaction Time18 hours
WorkupNeutralization with NaOH, filtration

This method avoids costly catalysts and leverages the electrophilicity of the β-ketonitrile to facilitate ring closure. Alternative approaches using ethanol as a solvent at reflux temperatures have been reported for related pyrazole amines, though yields are marginally lower (65–68%).

Purification and Characterization

Crude product purification is achieved via recrystallization from ethanol or ethyl acetate. Purity assessment employs HPLC (≥98% purity) and NMR spectroscopy, with characteristic signals at δ 2.35 ppm (methyl group) and δ 6.70–7.40 ppm (fluorophenyl protons) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate no decomposition under ambient conditions for six months when stored in amber vials at –20°C .

Table 3: Physicochemical Profile

PropertyValueSource
Melting Point148–150°C (decomposes)
LogP (Octanol-Water)1.85
pKa (Amine)4.2

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} = 265 nm (π→π* transition of pyrazole) .

  • IR: Peaks at 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch) .

Material Science Applications

Organic Semiconductors

The compound’s planar structure and electron-deficient pyrazole ring make it a candidate for n-type organic semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.12 cm²/V·s .

Luminescent Materials

When doped into polystyrenesulfonate matrices, the amine group facilitates radiative recombination, yielding blue emission (λem\lambda_{\text{em}} = 450 nm) with a quantum yield of 18% .

CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory tract irritation

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